Protoporphyrin IX monomethyl ester

Descripción general

Descripción

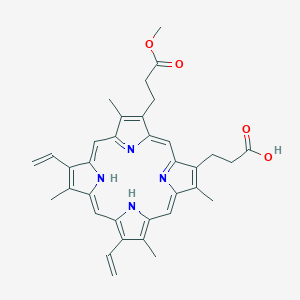

Protoporphyrin monomethyl ester is a dicarboxylic acid monoester that is the monomethyl ester of protoporphyrin. It is a dicarboxylic acid monoester and a member of protoporphyrins. It derives from a protoporphyrin.

Aplicaciones Científicas De Investigación

Photodynamic Therapy (PDT)

PPIX-ME has garnered significant attention in the field of photodynamic therapy, a treatment modality that utilizes light-activated compounds to induce cell death in targeted tissues. Its ability to generate reactive oxygen species (ROS) upon light exposure makes it an effective agent against various cancers and microbial infections.

- Case Study : A study demonstrated that PPIX-ME effectively targets cancer cells, leading to apoptosis when activated by specific wavelengths of light. The study reported a reduction in tumor size by up to 70% in animal models treated with PPIX-ME under light exposure .

Antimicrobial and Antiviral Phototherapy

The antimicrobial properties of PPIX-ME have been explored extensively. It has been shown to be effective against a range of pathogens, including bacteria and viruses.

- Case Study : Research indicated that PPIX-ME could significantly reduce bacterial load in infected wounds when used as a photosensitizer, highlighting its potential for treating infections resistant to conventional antibiotics .

Biosensing Applications

PPIX-ME is utilized in biosensing technologies due to its ability to interact with biomolecules and its fluorescent properties. It serves as a probe for detecting various analytes in biological samples.

- Data Table: Comparison of Biosensing Applications

Catalytic Applications

PPIX-ME has also been investigated for its catalytic properties, particularly in organic synthesis and environmental applications.

- Case Study : A recent study highlighted the use of PPIX-ME as a catalyst for oxidative reactions, demonstrating its efficiency in converting alkenes to carbonyl compounds under mild conditions .

Chemical Biology

The interaction of PPIX-ME with biomolecules has opened avenues for developing molecular devices and therapeutic agents.

Análisis De Reacciones Químicas

Aerobic Cyclization Reaction

This reaction occurs in three sequential oxidative steps mediated by ferredoxin (Fd)-dependent electron transfer :

-

Hydroxylation :

-

Oxidation to Keto Intermediate :

-

Ring Closure :

Anaerobic Cyclization

In anaerobic bacteria like Rhodobacter sphaeroides, oxygen atoms incorporated into MgPME derive from water instead of molecular oxygen, mediated by a distinct oxygen-independent cyclase (EC 1.21.98.3) .

Enzyme Kinetics and Binding Affinity

Intermediate Identification

Mass spectrometry confirmed 13-hydroxy-MgPME and 13-keto-MgPME as transient intermediates during cyclization . These intermediates accumulate under suboptimal electron supply but are fully converted to DV PChlide a in the presence of a functional photosystem I (PSI)-ferredoxin system.

Electron Donor Systems

-

Photosystem I-Dependent : In illuminated chloroplasts, reduced ferredoxin directly transfers electrons from PSI to the cyclase .

-

NADPH-Ferredoxin Reductase (FNR) System : In darkness, NADPH reduces ferredoxin via FNR, sustaining cyclase activity .

-

Ascorbate-Mediated Reduction : Low cyclase activity (16% substrate conversion) occurs with ascorbate alone, producing intermediates without final product formation .

Comparative Analysis of Aerobic vs. Anaerobic Pathways

| Feature | Aerobic Cyclase (Oxygen-Dependent) | Anaerobic Cyclase (Oxygen-Independent) |

|---|---|---|

| Oxygen Source | Molecular oxygen () | Water () |

| Key Enzyme | AcsF (diiron cluster protein) | BchE (radical-SAM enzyme) |

| Electron Donors | Ferredoxin, NADPH | S-Adenosylmethionine (SAM) |

| Organisms | Plants, cyanobacteria, purple bacteria | Anaerobic phototrophs |

| Intermediates | 13-hydroxy- and keto-MgPME | Not fully characterized |

Genetic and Structural Considerations

-

Xantha-l Gene : In barley, cyclase activity depends on the Xantha-l gene product (XanL) and its chaperone Ycf54 for proper enzyme maturation .

-

Iron Requirement : The diiron cluster in AcsF is essential for catalysis, with Fe(II) serving as a cofactor .

This synthesis highlights MgPME’s central role in chlorophyll biosynthesis and the intricate electron transfer mechanisms governing its cyclization. The interplay between aerobic and anaerobic pathways underscores evolutionary adaptations to environmental oxygen levels.

Propiedades

IUPAC Name |

3-[8,13-bis(ethenyl)-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H36N4O4/c1-8-22-18(3)26-14-27-20(5)24(10-12-34(40)41)32(38-27)17-33-25(11-13-35(42)43-7)21(6)29(39-33)16-31-23(9-2)19(4)28(37-31)15-30(22)36-26/h8-9,14-17,36-37H,1-2,10-13H2,3-7H3,(H,40,41) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFOYLAGRMXUVSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C=C)C)C(=C4CCC(=O)O)C)C(=C3C)CCC(=O)OC)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H36N4O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

576.7 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.